molecular formula C21H21NO5 B12198631 N-(3-butoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

N-(3-butoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B12198631
M. Wt: 367.4 g/mol
InChI Key: ZXOZEPILOAUTGL-UHFFFAOYSA-N
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Description

N-(3-butoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-butoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Butoxyphenyl Group: The butoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable butoxyphenyl halide and the chromene core.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate product with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-butoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized chromene derivatives, while reduction may produce reduced chromene derivatives.

Scientific Research Applications

N-(3-butoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-butoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It may inhibit specific enzymes involved in inflammatory and oxidative processes.

    Modulating Signaling Pathways: The compound may modulate signaling pathways related to cell proliferation and apoptosis.

    Binding to Receptors: It may bind to specific receptors, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-butoxyphenyl)-2-methoxybenzamide
  • N-(3-butoxyphenyl)-N-[2-(4-chloro-2-methylphenoxy)ethyl]amine
  • 5-butoxy-4-((3-butoxyphenyl)diazenyl)-3-methyl-1-phenyl-1H-pyrazole

Uniqueness

N-(3-butoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a chromene core with a butoxyphenyl group and a carboxamide moiety makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

N-(3-butoxyphenyl)-6-methoxy-2-oxochromene-3-carboxamide

InChI

InChI=1S/C21H21NO5/c1-3-4-10-26-17-7-5-6-15(13-17)22-20(23)18-12-14-11-16(25-2)8-9-19(14)27-21(18)24/h5-9,11-13H,3-4,10H2,1-2H3,(H,22,23)

InChI Key

ZXOZEPILOAUTGL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O

Origin of Product

United States

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